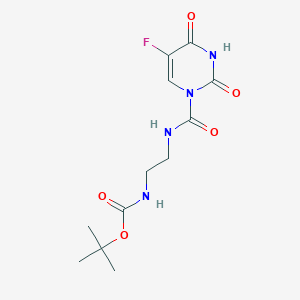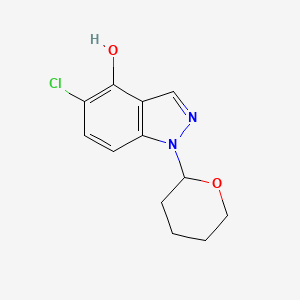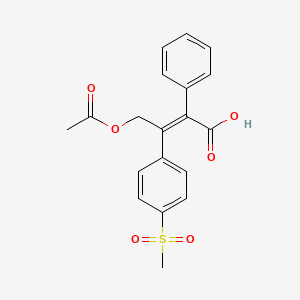
6-Fluoro-4,5-dimethoxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4,5-dimethoxynicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and methoxy groups at the 4th and 5th positions on the nicotinic acid ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, such as increased stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4,5-dimethoxynicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a suitable nicotinic acid derivative followed by methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4,5-dimethoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.
Scientific Research Applications
6-Fluoro-4,5-dimethoxynicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its enhanced stability and bioavailability.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-4,5-dimethoxynicotinic acid involves its interaction with specific molecular targets. The fluorine atom and methoxy groups enhance its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-4-hydroxy-2-methylquinoline
- 6-Fluoro-1,4-dihydroquinolin-4-oxo-3-carboxylic acid
- 5-Fluoroquinoline
Uniqueness
6-Fluoro-4,5-dimethoxynicotinic acid is unique due to the specific positioning of the fluorine and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H8FNO4 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-fluoro-4,5-dimethoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8FNO4/c1-13-5-4(8(11)12)3-10-7(9)6(5)14-2/h3H,1-2H3,(H,11,12) |
InChI Key |
PKDMCDPGPOXWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC=C1C(=O)O)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (5-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate](/img/structure/B14044992.png)







![Methyl 2-oxo-2-(5-oxo-2-propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)acetate](/img/structure/B14045034.png)



![(E,4R)-4-[(1R,3aS,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14045062.png)

